2-(Methyldisulfanyl)ethan-1-amine hydrochloride
CAS No.: 131027-12-8
Cat. No.: VC2880433
Molecular Formula: C3H10ClNS2
Molecular Weight: 159.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131027-12-8 |
|---|---|
| Molecular Formula | C3H10ClNS2 |
| Molecular Weight | 159.7 g/mol |
| IUPAC Name | 2-(methyldisulfanyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C3H9NS2.ClH/c1-5-6-3-2-4;/h2-4H2,1H3;1H |
| Standard InChI Key | XPSDIJICFDWRBV-UHFFFAOYSA-N |
| SMILES | CSSCCN.Cl |
| Canonical SMILES | CSSCCN.Cl |
Introduction
Structural and Chemical Properties
Basic Identification
2-(Methyldisulfanyl)ethan-1-amine hydrochloride features a methyldisulfanyl group attached to an ethylamine backbone, with the amine group protonated and paired with a chloride counterion. This salt formation significantly enhances the compound's water solubility compared to its free base counterpart.
Table 1 provides a comprehensive overview of the compound's key identification parameters and physicochemical properties:
Structural Identifiers
The compound can be represented through several standardized chemical notation systems, which facilitate its identification and database retrieval:
| Identifier Type | Value | Reference |
|---|---|---|
| SMILES Notation | CSSCCN.Cl | |
| InChI | InChI=1S/C3H9NS2.ClH/c1-5-6-3-2-4;/h2-4H2,1H3;1H | |
| InChIKey | XPSDIJICFDWRBV-UHFFFAOYSA-N |
Mass Spectrometry Characteristics
The predicted collision cross-section (CCS) data for various adducts of the parent compound (2-(Methyldisulfanyl)ethan-1-amine) provides valuable information for mass spectrometry analysis, as detailed in Table 2:
Synthesis and Preparation Methods
Synthetic Considerations
When synthesizing this compound, several key factors require careful attention:
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The disulfide bond formation represents a critical step that demands precise control of oxidation conditions to prevent over-oxidation to sulfoxide or sulfone derivatives
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Purification procedures must be optimized to achieve the high purity levels (≥95%) typically required for research applications
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Scale-up considerations become significant when producing larger quantities, particularly regarding heat management during the exothermic salt formation reaction
Applications and Research Significance
Biochemical Research Applications
In biochemical investigations, 2-(Methyldisulfanyl)ethan-1-amine hydrochloride may serve various functions:
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As a probe for studying disulfide exchange reactions in biological systems
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For investigating the role of small molecule disulfides in cellular redox homeostasis
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As a tool for protein modification, particularly for studies involving cysteine residues and their reactivity
Comparative Analysis with Related Compounds
Understanding the relationship between 2-(Methyldisulfanyl)ethan-1-amine hydrochloride and structurally similar compounds provides valuable context for its potential applications:
The closely related compound cystamine hydrochloride has been studied as a radiation-protective agent that interferes with sulfhydryl enzymes and may protect against carbon tetrachloride liver damage . This suggests potential directions for research into the biological activities of 2-(Methyldisulfanyl)ethan-1-amine hydrochloride.
The compound is associated with the GHS07 pictogram and the signal word "Warning" .
First Aid Measures
In case of exposure, the following first aid measures are recommended:
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If swallowed: Call a poison center or seek medical attention if feeling unwell; rinse mouth
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If on skin: Wash with plenty of soap and water; remove contaminated clothing and wash before reuse
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If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing
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If in eyes: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing
| Supplier | Catalog/Product Code | Purity | Format | Reference |
|---|---|---|---|---|
| Enamine | EN300-205636 | 95% | Powder | |
| AK Scientific | 1343EA | 95% | Not specified | |
| Vulcan Chem | VC2880433 | Not specified | Research grade |
Future Research Directions
Based on the structural features and known properties of 2-(Methyldisulfanyl)ethan-1-amine hydrochloride, several promising research directions can be identified:
Medicinal Chemistry Investigations
The disulfide functionality presents opportunities for medicinal chemistry research, particularly in:
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Development of redox-sensitive drug delivery systems that exploit the cleavable nature of the disulfide bond under specific physiological conditions
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Investigation of structure-activity relationships in series of disulfide-containing compounds to identify optimal biological activity profiles
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Exploration of its potential as a building block for compounds designed to modulate cellular redox states in disease contexts
Synthetic Methodology Development
Opportunities exist for advancing synthetic approaches to this and related compounds:
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Development of more efficient and selective methods for disulfide bond formation
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Exploration of green chemistry approaches to reduce environmental impact during synthesis
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Investigation of novel catalytic systems to facilitate selective functionalization of the amino group while preserving the disulfide bond
Analytical Method Development
The compound could serve as a useful model for developing analytical methodologies:
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Mass spectrometry method development for sensitive detection of disulfide-containing compounds
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Stability testing protocols under various environmental conditions
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Development of chromatographic methods for separation of disulfide compounds and their potential degradation products
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